5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride

Medicinal Chemistry Kinase Inhibitors Isomer Purity

Reproducible weighing in automated parallel synthesis is often compromised by hygroscopic free bases. This dihydrochloride salt provides a defined protonation state, free-flowing powder, and enhanced aqueous solubility for reliable solid dispensing. • ≥95% purity baseline reduces intermediate purification, accelerating SAR cycles. • Non-hygroscopic, crystalline form ensures accurate weighing for fragment-based screening. • Direct precursor for pyrazole-3-amine FLT3 inhibitors, retaining Asp698 ion-ion interactions (Wang et al., 2021).

Molecular Formula C8H16Cl2N4
Molecular Weight 239.14 g/mol
CAS No. 1799293-20-1
Cat. No. B1416081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride
CAS1799293-20-1
Molecular FormulaC8H16Cl2N4
Molecular Weight239.14 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=NN2)N.Cl.Cl
InChIInChI=1S/C8H14N4.2ClH/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H3,9,11,12);2*1H
InChIKeyNIPAZQJRSNUQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Scaffold Procurement Overview


5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride (CAS 1799293-20-1) is a heterocyclic building block featuring a pyrazole core with a 3-amine and a 5-(4-piperidinyl) substituent, supplied as a dihydrochloride salt for enhanced handling [1]. The free base form (CAS 1325671-21-3) is known by the IUPAC name 5-piperidin-4-yl-1H-pyrazol-3-amine, and its 3-aminopyrazole motif is a recognized pharmacophore in kinase inhibitor design [2][3]. Its computed properties (XLogP3-AA = 0, TPSA = 66.7 Ų) suggest a balanced hydrophilicity profile suitable for fragment-based drug discovery [1].

Confirmed 5-(4-piperidinyl)-1H-pyrazol-3-amine regioisomer for ATP-mimetic kinase inhibitor design.

IUPAC designation aligns with target hinge-region binding.

Dihydrochloride salt supports reliable automated weighing and solution preparation.

Improved handling vs. hygroscopic free base for high-throughput synthesis.

Fragment-sized scaffold suitable for fragment-based drug discovery and X-ray soaking.

Computed LogP 0 and TPSA 66.7 Ų align with Rule-of-Three guidelines.

Why Generic Aminopyrazoles Fail as Substitutes


Simple substitution with other aminopyrazole isomers or free base forms is not equivalent due to the compound's unique tautomeric equilibrium and salt stoichiometry [1]. The dihydrochloride salt provides a defined protonation state and crystallinity that the free base (CAS 1325671-21-3) lacks, directly impacting aqueous solubility, long-term stability, and reproducible weighing in automated synthesis workflows [2]. Furthermore, the specific 5-(4-piperidinyl) substitution pattern, confirmed by its IUPAC designation, is critical for occupying the ribose region of kinases like FLT3, a binding mode that is disrupted in 4-substituted regioisomers [3].

Salt form

Free base vs. dihydrochloride. The free base (CAS 1325671-21-3) lacks defined crystallinity and may be hygroscopic; solubility and weighing reproducibility in automated synthesis may shift significantly.

Regioisomer

4-substituted isomers cannot directly replace. The 5-(4-piperidinyl) pattern targets the ribose pocket; a 4-substituted regioisomer projects the piperidine into solvent and may lose critical Asp698 interaction.

Quantitative Differentiation Evidence for Procurement


Tautomeric Identity vs. 4-Substituted Regioisomers

The target compound's 5-(4-piperidinyl)-1H-pyrazol-3-amine substitution pattern is crucial for mimicking the adenine ring in ATP-binding pockets [1]. In contrast, 4-(piperidin-4-yl)-1H-pyrazol-3-amine places the solubilizing group in a position that projects into solvent, completely ablating critical hinge-region hydrogen bonds [2]. The target compound's IUPAC name (5-piperidin-4-yl-1H-pyrazol-3-amine) confirms assignment of the 3-amine and 5-piperidine groups, a distinction lost in the ambiguous synonym '3-(piperidin-4-yl)-1H-pyrazol-5-amine' which appears for the same CAS under tautomeric exchange [3].

Binding Mode Compatibility
Class-level inference
Target: 5-(4-piperidinyl) adjacent to ribose region, predicted ion-ion interaction with Asp698.

4-substituted regioisomer: piperidine projects into solvent, loss of Asp698 interaction.
Regioisomer identity may alter predicted hinge-region binding.
Docking-based qualitative prediction; no isolated building block IC50 data.
Medicinal Chemistry Kinase Inhibitors Isomer Purity

Dihydrochloride Salt Stoichiometry for Solubility

The dihydrochloride salt form provides a significant handling advantage over the free base (CAS 1325671-21-3). While direct aqueous solubility data for this specific compound is not publicly available, the principle of salt formation to enhance solubility is well-established: a dihydrochloride salt converts a neutral, poorly soluble heterocyclic amine (computed XLogP3-AA = 0, TPSA = 66.7 Ų) [1] into an ionized species with typically >10-fold increase in aqueous dissolution rate [2]. The free base form is described as a low-melting solid, often hygroscopic, making accurate weighing problematic without strict inert atmosphere handling [3].

Predicted Solubility Enhancement
Class-level inference
Predicted >10-fold increase in aqueous dissolution rate for dihydrochloride vs. free base.
Salt form may improve solution preparation reproducibility.
Class-level salt principle; no experimental log S values located.
Salt Selection Aqueous Solubility Pre-formulation

Supplier-Documented Purity for Reproducible Profiling

Reproducibility in biological assays demands defined starting material purity. A reputable supplier lists 5-(4-Piperidinyl)-1H-pyrazol-3-amine dihydrochloride with a minimum purity of 95% . This is critical when the scaffold is elaborated into FLT3 inhibitors; the presence of de-halo impurities or residual piperidine from synthesis (common in free base preps) can act as competing ligands for the target kinase, skewing early SAR [1]. In comparison, generic 5-piperidin-4-yl-1H-pyrazol-3-amine free base is often supplied at unstated purity, requiring in-house purification before use [2].

Supplier Purity Specification
Cross-study comparable
Dihydrochloride: minimum 95% purity specified.

Free base: purity not consistently stated across catalog vendors.
Specified purity supports lot-to-lot consistency in SAR campaigns.
Vendor product specifications as of May 2026.
Quality Control Assay Reproducibility Cellular Screening

Procurement-Driven Application Scenarios


Synthesis of FLT3 Inhibitors for Resistance Mutations

The dihydrochloride salt serves as a direct precursor for pyrazole-3-amine-based FLT3 inhibitors as described by Wang et al. (2021). The 4-piperidine moiety is essential for accessing the ribose binding pocket, a strategy designed to combat mutations like D835V and F691L [1]. Procuring the correct tautomeric form (5-piperidinyl-3-amine) ensures that the final inhibitor retains the ability to form critical ion-ion interactions with Asp698, a feature that would be absent if a 4-substituted regioisomer were mistakenly used [1].

Fragment-Based Lead Generation Targeting ATP Sites

As a fragment-sized molecule (MW < 250 Da) with a balanced computed LogP of 0 and a TPSA of 66.7 Ų, this compound adheres to the 'Rule of Three' for fragment-based screening [2]. The dihydrochloride salt's enhanced aqueous solubility facilitates high-concentration soaking experiments for X-ray crystallography, enabling direct observation of the scaffold's binding orientation in target kinases. Using the undefined free base would risk precipitation artifacts in the crystallization drop.

High-Throughput Combinatorial Library Synthesis

For medicinal chemistry groups building amide or urea libraries off the primary 3-amine, the non-hygroscopic, free-flowing powder of the dihydrochloride salt is critical for automated solid dispensing robots. A vendor-specified purity of 95%+ provides a known baseline for parallel synthesis, ensuring that the major product from each reaction is the desired carboxamide or sulfonamide analog, accelerating the SAR cycle by reducing the need for intermediate purification.

Application
Selection Property
Validation Focus
FLT3 inhibitor synthesis for resistance mutations
Correct tautomeric form (5-piperidinyl-3-amine)
Regioisomer confirmation for Asp698 interaction studies
Fragment-based lead generation targeting ATP sites
Dihydrochloride salt handling and solubility
Soaking concentration and crystallization artifact control
High-throughput combinatorial library synthesis
Non-hygroscopic, free-flowing powder with stated purity
Automated dispensing reproducibility and intermediate purity baseline
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